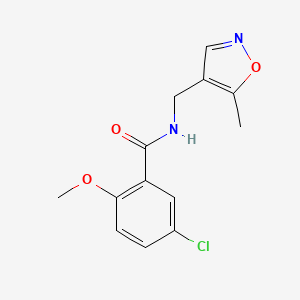

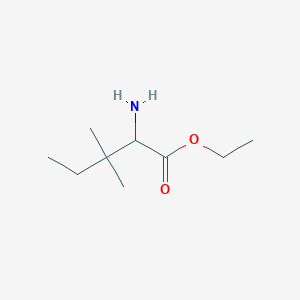

![molecular formula C19H14FN3S B2871290 5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole CAS No. 318255-97-9](/img/structure/B2871290.png)

5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a thiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiazole rings, and the introduction of the phenyl groups. One possible method could involve a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and thiazole rings, as well as the fluorophenyl group. These groups could participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Photo-switch and Logic Gate Applications

Compounds with pyrazolone-ring units exhibit reversible photochromic properties under UV light irradiation and heating, suggesting applications in photo-switching and logic gates. For example, derivatives of pyrazolone thiosemicarbazone show significant potential in solid-state applications, due to their ability to undergo intra- and intermolecular double-proton transfer, offering a basis for the development of INHIBIT logic gates combining NOT and AND gates based on their photochromic behavior (Xie et al., 2009).

Antimicrobial Activity

Fluorinated pyrazole derivatives, including those structurally similar to "5-[1-[(4-Fluorophenyl)methyl]-3-pyrazolyl]-2-phenylthiazole", have been shown to possess antimicrobial properties. For instance, halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles demonstrate interesting antimicrobial properties against pathogens such as yeast and Gram-positive bacteria, suggesting their potential as antimicrobial agents (Menozzi et al., 2004).

Anticancer Activity

Novel triazole derivatives containing pyrazole and tetrazole rings have been synthesized and evaluated for their anticancer and antibacterial activity. Certain compounds showed significant activity against renal cancer cell lines, indicating the potential of such structures in anticancer therapy (Khanage et al., 2011).

Bioactivation and Antitumor Properties

The bioactivation of fluorinated benzothiazole antitumor molecules by human cytochrome P450s and their selective antitumor properties highlight the therapeutic potential of fluorinated compounds. These findings suggest that similar compounds could be developed into antitumor agents, with bioactivation playing a crucial role in their therapeutic efficacy (Wang & Guengerich, 2012).

Corrosion Inhibition

Pyranopyrazole derivatives have been evaluated as inhibitors for mild steel corrosion in acidic solutions. These studies indicate that such compounds could serve as effective corrosion inhibitors, protecting materials from degradation (Yadav et al., 2016).

Propiedades

IUPAC Name |

5-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3S/c20-16-8-6-14(7-9-16)13-23-11-10-17(22-23)18-12-21-19(24-18)15-4-2-1-3-5-15/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORHVSCAWODFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

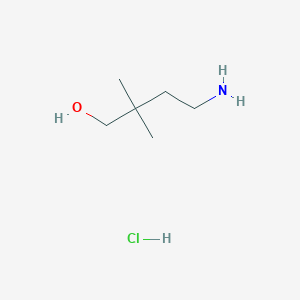

![[2-(Methoxymethyl)-1H-imidazol-5-yl]methanamine;dihydrochloride](/img/structure/B2871210.png)

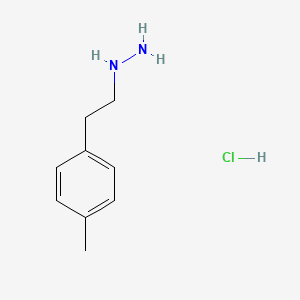

![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)

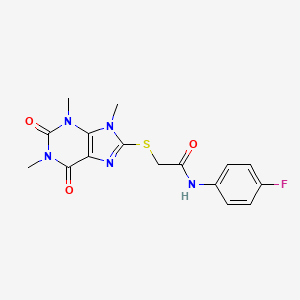

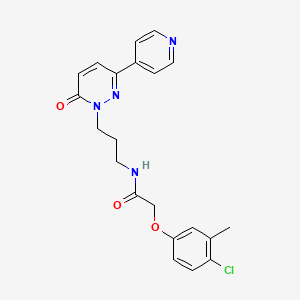

![N-(4-fluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2871219.png)

![3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2871225.png)

![3-(4-Methoxyphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871226.png)

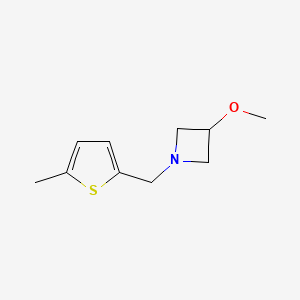

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)

![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)